2-Amino-4,5-dimethylthiophene Hydrochloride: Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry
2-Amino-4,5-dimethylthiophene Hydrochloride: Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In the realm of heterocyclic medicinal chemistry, thiophene derivatives serve as indispensable bioisosteres for phenyl and pyrrole rings. Among these, 2-Amino-4,5-dimethylthiophene Hydrochloride (CAS: 1797130-39-2) stands out as a critical building block [1]. The free base, 2-amino-4,5-dimethylthiophene, is highly electron-rich and notoriously prone to oxidative degradation and polymerization under atmospheric conditions. By converting this transient free base into its hydrochloride salt, we achieve a stable, handleable, and highly pure precursor.
This technical whitepaper explores the foundational properties, causal mechanistic synthesis, and downstream pharmacological applications of this compound, specifically its role in synthesizing thieno[2,3-b]pyridines and thienopyrimidines with potent vasodilator and antihypertensive activities [3].
Physicochemical Profiling & Structural Causality
The stability of 2-Amino-4,5-dimethylthiophene Hydrochloride is rooted in its salt form. In the free base, the lone pair on the C2-amino group donates electron density into the thiophene π -system, elevating the HOMO energy and making the ring highly susceptible to electrophilic oxidation. Protonation of the amine yields the NH3+ cation, which exerts a strong inductive electron-withdrawing effect ( −I effect), drastically lowering the HOMO energy and conferring bench stability.
Quantitative Data Summary
| Property | Specification / Value | Causality / Significance |
| Chemical Name | 2-Amino-4,5-dimethylthiophene Hydrochloride | IUPAC standard nomenclature. |
| CAS Number | 1797130-39-2 | Unique identifier for the HCl salt form [1]. |
| Molecular Formula | C6H10ClNS | Corresponds to the protonated base + chloride counterion. |
| Molecular Weight | 163.67 g/mol | Essential for precise stoichiometric calculations. |
| Appearance | Off-white to light yellow crystalline solid | Color darkening indicates oxidative degradation of the free base. |
| Storage Conditions | 2–8 °C, Inert Atmosphere (Ar/N2) | Prevents ambient moisture absorption and trace oxidation [1]. |
| Solubility | Soluble in polar protic solvents (EtOH, H2O ) | Facilitates downstream homogeneous catalysis and condensation. |
Mechanistic Synthesis: The Modified Gewald Pathway
The synthesis of 2-amino-4,5-dimethylthiophene requires a strategic approach. The classical Gewald reaction is a multi-component condensation that typically yields 2-aminothiophene-3-carboxylic acid derivatives [2]. To achieve the 3-unsubstituted target, a three-stage workflow is employed: (1) Gewald synthesis of the 3-carboxylate, (2) Saponification and Decarboxylation, and (3) Salt Formation.
Workflow Visualization
Fig 1: Three-stage synthetic workflow from 2-butanone to the target hydrochloride salt.
Experimental Protocol: Self-Validating Methodology
Phase 1: Gewald Reaction (Intermediate Synthesis) Causality: Morpholine acts as a basic catalyst to drive the initial Knoevenagel condensation between 2-butanone and ethyl cyanoacetate. Elemental sulfur then attacks the activated γ -position, driving cyclization to form the stable aromatic thiophene ring[2, 4].
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Setup: In a 250 mL round-bottom flask, dissolve 2-butanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in absolute ethanol (10 mL/g of substrate).
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Catalysis: Add morpholine (1.1 eq) dropwise. Validation Check: A slight exotherm indicates the successful initiation of the Knoevenagel condensation. Stir for 15 minutes.
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Cyclization: Add elemental sulfur ( S8 , 1.1 eq). Heat the mixture to 50 °C for 12 hours.
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Isolation: Pour the mixture into ice-cold water. Filter the resulting precipitate (ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) and recrystallize from ethanol.
Phase 2: Decarboxylation to Free Base Causality: The electron-donating amine and methyl groups activate the thiophene ring, making the 3-position highly susceptible to protodecarboxylation once the ester is hydrolyzed to the free acid.
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Saponification: Reflux the intermediate in a 10% NaOH aqueous/ethanolic solution for 4 hours. Acidify with dilute HCl to precipitate the carboxylic acid.
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Decarboxylation: Heat the isolated acid in quinoline with a catalytic amount of copper powder at 150 °C until CO2 evolution ceases.
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Extraction: Cool, dilute with ether, wash with 1M HCl (to remove quinoline), dry over MgSO4 , and concentrate in vacuo to yield the crude free base.
Phase 3: Hydrochloride Salt Formation Causality: Immediate salt formation is critical. Leaving the free base exposed to air will result in rapid oxidative polymerization.
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Dissolution: Dissolve the crude 2-amino-4,5-dimethylthiophene in anhydrous diethyl ether under an argon atmosphere.
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Precipitation: Bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) at 0 °C.
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Validation: Immediate precipitation of an off-white solid confirms salt formation. Filter under argon, wash with cold ether, and dry under high vacuum to yield 2-Amino-4,5-dimethylthiophene Hydrochloride .
Applications in Drug Discovery
The primary utility of 2-Amino-4,5-dimethylthiophene Hydrochloride lies in its use as a dinucleophilic building block. The adjacent amino group and the unsubstituted C3 position allow for facile annulation reactions.
When reacted with 1,3-dicarbonyl compounds or α,β -unsaturated ketones, it undergoes a cascade condensation-cyclization to form thieno[2,3-b]pyridines . These scaffolds are highly privileged in medicinal chemistry, frequently acting as calcium channel modulators or allosteric enhancers, resulting in potent vasodilator and antihypertensive physiological responses [1, 3].
Pharmacological Pathway Visualization
Fig 2: Pathway from chemical precursor to downstream antihypertensive physiological effect.
References
- ChemicalBook. "2-Amino-4,5-dimethylthiophene Hydrochloride CAS#: 1797130-39-2." ChemicalBook.
- BenchChem. "Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes." BenchChem Technical Support.
- IOSR Journal of Applied Chemistry. "Development Of Novel Thienopyrimidine Hybrids: Synthesis, Characterization And Multi-Target Biological Evaluation." IOSR Journals.
- Sciforum. "Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction." Sciforum.
